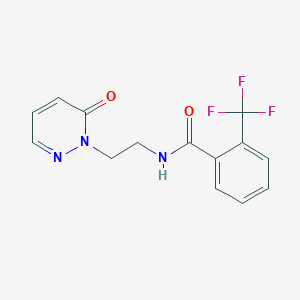
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide is a compound of interest due to its unique structural components and potential applications across various scientific disciplines. This compound features a pyridazinone moiety, an ethyl linkage, and a trifluoromethyl-substituted benzamide group, making it intriguing for researchers in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves multi-step processes, starting with the formation of the pyridazinone ring, followed by the attachment of the ethyl linker, and finally, the incorporation of the trifluoromethyl benzamide group.
Step 1: Synthesis of 6-Oxopyridazin-1(6H)-yl Intermediate
Starting from pyridazine, oxidize to form the pyridazinone intermediate using reagents such as hydrogen peroxide or similar oxidants.
Step 2: Formation of the Ethyl Linkage
React the intermediate with ethylene glycol under dehydrating conditions to form the ethyl-linked pyridazinone.
Step 3: Incorporation of the Trifluoromethyl Benzamide Group
Finally, couple the product from Step 2 with 2-(trifluoromethyl)benzoic acid using activating agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods: Scale-up production methods mirror the synthetic routes with optimizations for larger batch sizes, efficiency, and cost-effectiveness. This often involves continuous-flow reactors and automated processes to ensure consistency and quality.
Types of Reactions
Oxidation and Reduction: The pyridazinone moiety can undergo further oxidation or reduction under specific conditions.
Substitution Reactions: The benzamide group can participate in nucleophilic substitution reactions due to the electron-withdrawing trifluoromethyl group.
Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, breaking the amide bond.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alcohols, amines.
Conditions: Temperature, solvent choice (methanol, ethanol), and pH can significantly affect reaction outcomes.
Major Products
From oxidation: Further oxidized pyridazinone derivatives.
From reduction: Pyridazinone derivatives with altered oxidation states.
From substitution: Modified benzamide compounds with various substituents.
Chemistry
Catalysis: As a ligand in catalytic reactions.
Organic Synthesis: Intermediate for more complex molecules.
Biology
Biomolecular Research: Studying enzyme interactions, particularly those involving pyridazinone moieties.
Medicine
Drug Development: Potential lead compound for drugs targeting specific receptors or enzymes due to its unique structure.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The compound’s biological activity is often linked to its ability to interact with molecular targets such as enzymes or receptors. Its structure allows it to fit into active sites, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyridazinone moiety may provide additional binding interactions.
Similar Compounds
N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-2-chlorobenzamide
N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide
Uniqueness
Substituent Effects: The trifluoromethyl group offers unique electronic and steric properties compared to other substituents like chlorine or methyl groups.
Binding Affinity: Increased binding affinity in biological systems due to the electron-withdrawing nature of the trifluoromethyl group.
Versatility: Enhanced versatility in chemical reactions due to the presence of the trifluoromethyl group.
Propriétés
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)11-5-2-1-4-10(11)13(22)18-8-9-20-12(21)6-3-7-19-20/h1-7H,8-9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCISQMSAFUOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














